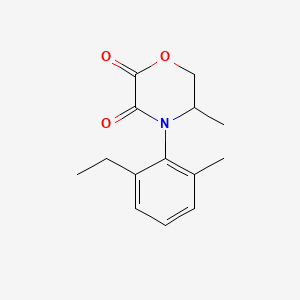
4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione is an organic compound with a complex structure that includes a morpholine ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione typically involves the reaction of 2-ethyl-6-methylphenyl isocyanate with a suitable precursor to form the morpholine ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as solid-phase extraction and the use of polymeric sorbents can be employed to purify the compound from reaction mixtures .
化学反応の分析
Types of Reactions
4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
科学的研究の応用
4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It can be used to study the effects of chemical modifications on biological systems.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 4-(2-Ethyl-6-methylphenyl)-5-methyl-3-morpholinone
- 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione is unique due to its specific structural features, such as the combination of the morpholine ring and the phenyl group
生物活性
4-(2-Ethyl-6-methylphenyl)-5-methyl-2,3-morpholinedione, also known as a morpholine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound may serve as a lead for drug development targeting various diseases, particularly infections and inflammatory conditions.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.3056 g/mol
- CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity : Some studies have explored its cytotoxic effects on cancer cell lines, suggesting that it may possess anticancer properties.
Data Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies and Research Findings
-
Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a new antimicrobial agent. -
Anti-inflammatory Mechanism
In vitro experiments showed that this compound could significantly downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism through which the compound may exert its anti-inflammatory effects. -
Cytotoxic Effects on Cancer Cells
Research published in a peer-reviewed journal highlighted the cytotoxic effects of the compound on various cancer cell lines. The study reported an IC50 value indicating effective cell death at relatively low concentrations compared to standard chemotherapeutic agents. Further investigation into the mechanisms revealed that the compound induces apoptosis through mitochondrial pathways.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
4-(2-ethyl-6-methylphenyl)-5-methylmorpholine-2,3-dione |
InChI |
InChI=1S/C14H17NO3/c1-4-11-7-5-6-9(2)12(11)15-10(3)8-18-14(17)13(15)16/h5-7,10H,4,8H2,1-3H3 |
InChIキー |
IOUQBHFOFHGTFI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1N2C(COC(=O)C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















